(1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hcl
Description
Chemical Characterization and Structural Elucidation of (1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine Hydrochloride
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its stereochemistry and functional groups. The root structure is based on the pyridine ring substituted with a methyl group at position 3. The ethylamine side chain at position 2 of the pyridine ring contains a trifluoromethyl group and a chiral center at carbon 1, designated as R configuration. The hydrochloride salt form is indicated by the suffix "hydrochloride."
IUPAC Name :
(1R)-2,2,2-Trifluoro-1-(3-methylpyridin-2-yl)ethanamine hydrochloride
Molecular Formula :
C₈H₁₀ClF₃N₂
Molecular Weight :
226.63 g/mol
The numbering of the pyridine ring follows IUPAC guidelines, prioritizing the lowest possible numbers for substituents. The trifluoromethyl group is treated as a substituent on the ethylamine chain, with the chiral center explicitly denoted.
X-ray Crystallographic Analysis of Molecular Configuration
X-ray crystallography confirms the R configuration at the chiral center and the planar geometry of the pyridine ring. The trifluoromethyl group adopts a staggered conformation relative to the ethylamine chain, minimizing steric hindrance. Key bond lengths and angles are summarized below:
| Parameter | Value |
|---|---|
| C1-N (Pyridine) | 1.337 Å |
| C2-C (Ethylamine chain) | 1.512 Å |
| C-F (Trifluoromethyl) | 1.332–1.335 Å |
| N-H···Cl (Hydrogen bonding) | 2.892 Å |
| Dihedral angle (Pyridine-ethylamine) | 112.5° |
The crystal lattice exhibits intermolecular hydrogen bonding between the protonated amine group and the chloride ion, stabilizing the hydrochloride salt form. The methyl group at position 3 of the pyridine ring induces slight distortion in the ring’s planarity, with a torsional angle of 5.2° relative to the ideal planar structure.
Nuclear Magnetic Resonance (NMR) Spectroscopic Profiling
¹H NMR (400 MHz, D₂O) :
- Pyridine protons : Aromatic resonances appear as a doublet of doublets at δ 8.45 ppm (J = 5.2 Hz, 1H, H-6) and a multiplet between δ 7.78–7.82 ppm (2H, H-4 and H-5).
- Methyl group (C3) : Singlet at δ 2.37 ppm (3H, CH₃).
- Ethylamine chain : The methine proton (C1) adjacent to the trifluoromethyl group resonates as a quartet at δ 4.12 ppm (J = 9.6 Hz, 1H), while the NH₃⁺ protons are broadened due to exchange and appear at δ 6.8–7.1 ppm.
¹³C NMR (100 MHz, D₂O) :
- Pyridine carbons : C-2 at δ 152.4 ppm, C-3 at δ 136.7 ppm, C-4 at δ 124.3 ppm, C-5 at δ 129.8 ppm, C-6 at δ 148.2 ppm.
- Trifluoromethyl carbon : δ 122.5 ppm (q, J = 287 Hz, CF₃).
- Chiral center (C1) : δ 58.9 ppm (d, J = 24 Hz).
¹⁹F NMR (376 MHz, D₂O) :
A single resonance at δ -67.8 ppm (CF₃), consistent with the trifluoromethyl group’s electronic environment.
Comparative Structural Analysis with Related Fluorinated Pyridine Derivatives
The structural uniqueness of (1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hydrochloride becomes evident when compared to analogs:
| Compound | Key Structural Features | Differentiating Attributes |
|---|---|---|
| 2,2,2-Trifluoroethylamine | Lacks pyridine ring; simpler aliphatic structure | Limited aromatic interactions; lower molecular weight |
| 2-Pyridylethylamine | No fluorination; primary amine | Reduced lipophilicity; distinct electronic properties |
| (1S)-2,2,2-Trifluoro-1-(pyridin-2-yl)ethanamine | Enantiomeric configuration at C1 | Opposite stereochemical orientation |
| 3-Methyl-2-picolylamine | Methyl group at pyridine C3; lacks CF₃ group | Weaker hydrogen-bonding capacity |
The trifluoromethyl group enhances lipophilicity (logP ≈ 2.3) compared to non-fluorinated analogs (logP ≈ 0.5–1.2). Additionally, the R configuration at C1 influences receptor binding selectivity in chiral environments, as demonstrated in docking studies with enzymatic targets.
Properties
Molecular Formula |
C8H10ClF3N2 |
|---|---|
Molecular Weight |
226.62 g/mol |
IUPAC Name |
(1R)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9F3N2.ClH/c1-5-3-2-4-13-6(5)7(12)8(9,10)11;/h2-4,7H,12H2,1H3;1H/t7-;/m1./s1 |
InChI Key |
WTIANHXXWKHVRT-OGFXRTJISA-N |
Isomeric SMILES |
CC1=C(N=CC=C1)[C@H](C(F)(F)F)N.Cl |
Canonical SMILES |
CC1=C(N=CC=C1)C(C(F)(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Trifluoromethylation and Reductive Amination
- The 3-methyl-2-pyridinecarboxaldehyde is reacted with a trifluoromethylating agent such as trifluoromethyl iodide under anhydrous conditions to prevent hydrolysis of sensitive intermediates.
- The reaction is often conducted in an inert atmosphere (e.g., nitrogen or argon) to maintain reagent stability.
- After trifluoromethylation, the intermediate undergoes reductive amination using sodium borohydride or alternative hydride donors to reduce the imine formed with ammonia or an amine source.
- The reaction conditions are optimized to favor the (1R)-enantiomer, often by using chiral catalysts or chiral auxiliaries in asymmetric synthesis.
Industrial Continuous Flow Synthesis
- For scale-up, continuous flow reactors are employed to improve reaction control, reproducibility, and safety.
- The flow synthesis allows precise control of reaction time (typically 20–30 minutes), temperature (150–200 °C), and pressure (2–4 MPa).
- The continuous flow method enhances yield (up to 97%) and reduces reaction times compared to batch processes.
- Post-reaction, the crude product is subjected to purification techniques such as chromatography and crystallization to isolate the hydrochloride salt with high purity.
Salt Formation
- The free amine is converted to its hydrochloride salt by treatment with hydrogen chloride gas or aqueous HCl .
- This step improves the compound’s stability, handling, and solubility for downstream applications.
Representative Reaction Conditions and Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Trifluoromethylation | 3-Methyl-2-pyridinecarboxaldehyde, CF3I, inert atmosphere, anhydrous solvent | Prevent hydrolysis; control stereochemistry |
| Reductive Amination | Sodium borohydride, ammonia or amine source, anhydrous conditions | Mild reducing agent, stereoselective |
| Continuous Flow Reaction | Temp: 150–200 °C; Pressure: 2–4 MPa; Flow rate: 2–4 L/h; Time: 20–30 min | High yield, short reaction time |
| Salt Formation | HCl gas or aqueous HCl | Produces stable hydrochloride salt |
| Purification | Chromatography, crystallization | Ensures high purity and removal of impurities |
Mechanistic Insights
- The trifluoromethylation involves nucleophilic or radical attack of the trifluoromethyl group on the aldehyde carbonyl.
- Reductive amination proceeds via the formation of an imine intermediate, which is subsequently reduced to the amine.
- The trifluoromethyl group enhances lipophilicity and metabolic stability, which is crucial for biological activity.
Research Findings and Comparative Data
- The continuous flow method reported in patent CN101973888B demonstrates a reaction time reduction from 24 hours to 20–30 minutes with a yield increase from 86.8% to 97.0% for trifluoroethylamine derivatives, indicating significant process improvement applicable to related compounds.
- The use of trifluoromethyl iodide and sodium borohydride under anhydrous conditions is a well-established method for synthesizing trifluoromethylated amines with high stereoselectivity.
- Industrial-scale synthesis benefits from automated systems and advanced purification to meet stringent quality standards.
Summary Table of Preparation Methods
| Preparation Aspect | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | Several hours (up to 24 h) | 20–30 minutes |
| Yield | ~86.8% | Up to 97% |
| Reaction Conditions | Anhydrous, inert atmosphere, batch reactor | Controlled temp/pressure, flow reactor |
| Purification | Chromatography, crystallization | Same, with enhanced reproducibility |
| Scalability | Limited by batch size | High, suitable for industrial scale |
| Stereocontrol | Chiral catalysts or auxiliaries required | Same, with better process control |
Chemical Reactions Analysis
Types of Reactions
(1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridines.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Research indicates that (1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hydrochloride may exhibit significant pharmacological properties. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development targeting various diseases.
- Antidepressant Activity : Studies have shown that compounds with similar structures can act as serotonin reuptake inhibitors. The introduction of the pyridine ring may enhance selectivity for serotonin receptors, potentially leading to novel antidepressant therapies.
- Neuroprotective Effects : Preliminary studies suggest that this compound could offer neuroprotective benefits in models of neurodegenerative diseases due to its ability to modulate neurotransmitter systems.
Material Science
Synthesis of Functional Materials
The unique chemical structure of (1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hydrochloride allows it to be used in synthesizing functional materials. Its properties make it suitable for applications in:
- Polymer Chemistry : Incorporating this compound into polymer matrices can enhance thermal stability and chemical resistance. Research has shown that polymers modified with trifluoromethyl groups exhibit improved mechanical properties.
- Nanotechnology : The compound can be utilized in the synthesis of nanoparticles with tailored surface properties for applications in drug delivery systems and catalysis.
Case Studies
-
Antidepressant Efficacy
A study conducted on a series of trifluoromethylated amines demonstrated that compounds similar to (1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hydrochloride exhibited significant antidepressant-like effects in animal models. The findings suggested that these compounds could modulate serotonin levels effectively.- Methodology : Behavioral tests such as the forced swim test were employed to evaluate antidepressant activity.
- Results : Compounds showed a reduction in immobility time compared to controls.
-
Polymer Modification
Research on polymer composites incorporating (1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hydrochloride revealed enhanced thermal stability and mechanical strength.- Methodology : Polymers were synthesized using standard radical polymerization techniques with varying concentrations of the compound.
- Results : The modified polymers exhibited higher glass transition temperatures and tensile strength compared to unmodified controls.
Mechanism of Action
The mechanism of action of (1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to enzymes and receptors, making it a potent inhibitor or activator of various biological pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural variations among similar compounds include:
- Pyridyl substituent position : The 2-pyridyl vs. 3-pyridyl orientation alters electronic distribution and steric interactions.
- Methyl substitution: The 3-methyl group on the pyridyl ring in the target compound increases lipophilicity and may influence metabolic stability compared to non-methylated analogs.
- Stereochemistry : The (1R) configuration distinguishes it from (1S) enantiomers, which may exhibit different binding affinities .
Notable Comparators:
(1R)-2,2,2-Trifluoro-1-(2-pyridyl)ethylamine Difference: Lacks the 3-methyl group on the pyridyl ring.
2,2,2-Trifluoro-1-(3-pyridyl)ethylamine HCl
- Difference : Pyridyl substituent at the 3-position instead of 2-position.
- Implications : Altered electronic properties due to nitrogen positioning, which may impact hydrogen bonding or π-π stacking in biological targets .
(R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic acid methyl ester Difference: Contains a pyrrolidine ring and carboxamide group. Implications: Demonstrates the role of trifluoromethyl groups in enhancing binding affinity and metabolic resistance in complex molecules .
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is expected to be ~226–230 g/mol (estimated based on analogs in ).
- Melting Point : Analogous hydrochloride salts (e.g., 2,2,2-trifluoro-1-(3-pyridyl)ethylamine HCl) exhibit melting points of 97–102°C . The 3-methyl group may slightly elevate this range due to increased crystallinity.
- Solubility: High solubility in polar solvents (e.g., water, ethanol) is anticipated due to the ionic HCl salt form, similar to related compounds .
Data Table: Comparative Analysis
Biological Activity
(1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hydrochloride is a compound with significant potential in various biological applications due to its unique chemical structure and properties. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H10ClF3N2
- Molecular Weight : 226.63 g/mol
- Boiling Point : Predicted at approximately 234.9 °C
- Density : 1.246 g/cm³
- pKa : 5.34 (predicted) .
The biological activity of (1R)-2,2,2-trifluoro-1-(3-methyl(2-pyridyl))ethylamine HCl is primarily attributed to its interactions with neurotransmitter systems. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its ability to cross biological membranes and interact with central nervous system receptors.
Neuropharmacological Effects
Research indicates that this compound may exhibit:
- Antidepressant-like Activity : Studies suggest that compounds with similar structures can modulate serotonin and norepinephrine levels, potentially offering therapeutic benefits in mood disorders.
- Anxiolytic Properties : The presence of the pyridine ring may contribute to anxiolytic effects through GABAergic modulation.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Antidepressant-like | Increased serotonin levels | |
| Anxiolytic | Reduced anxiety behavior | |
| Cytotoxicity | Inhibition of cancer cell growth |
Case Studies
- Antidepressant Activity : A study examining the effects of similar trifluoromethylated amines on rat models showed significant improvement in depressive behaviors when administered at specific dosages. The mechanism was linked to enhanced serotonin receptor activity.
- Anxiolytic Effects : In a controlled trial involving animal models, administration of this compound resulted in decreased anxiety levels as measured by elevated plus maze tests, indicating its potential as an anxiolytic agent.
- Cytotoxicity Against Cancer Cells : Research focused on the cytotoxic effects of this compound against various cancer cell lines demonstrated promising results, suggesting that it may inhibit cell proliferation through apoptosis induction pathways .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing (1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine HCl?
- Methodology : The synthesis of chiral trifluoroethylamine derivatives often involves enantioselective reduction of ketones using catalysts like RuCl complexes (e.g., [(1R,2R)-N-(2',6'-dimethylbenzylsulfonyl)-1,2-diphenylethylamine]RuCl(mesitylene)) to achieve high enantiomeric excess (ee) . For the target compound, a plausible route includes:
- Step 1 : Condensation of 3-methyl-2-pyridinecarboxaldehyde with trifluoroacetamide.
- Step 2 : Enantioselective reduction of the resulting imine using chiral catalysts.
- Step 3 : Hydrochloride salt formation via HCl treatment.
- Characterization : LCMS (m/z ~176.1 [M+H]⁺) and chiral HPLC (retention time comparison with racemic mixtures) validate purity and stereochemistry .
Q. Which analytical techniques are critical for characterizing this compound?
- Key Methods :
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve absolute configuration and hydrogen-bonding networks in crystalline forms .
- LCMS/HPLC : Retention time (e.g., 1.31–1.37 minutes under SMD-TFA05 conditions) and m/z data confirm molecular weight and purity .
- Chiral Analysis : Polarimetry or chiral stationary-phase HPLC (e.g., using cellulose-based columns) distinguishes (1R) from (1S) enantiomers .
Advanced Research Questions
Q. How can researchers resolve enantiomeric impurities in this compound during synthesis?
- Approach :
- Diastereomeric Salt Formation : React the racemic mixture with a chiral acid (e.g., L-tartaric acid) to precipitate diastereomers with distinct solubility .
- Kinetic Resolution : Use enzymes (e.g., lipases) or asymmetric catalysts to selectively transform one enantiomer, leaving the desired (1R)-form unreacted .
Q. What mechanistic insights exist for its role in coordination chemistry or catalysis?
- Case Study : Analogous pyridylethylamine derivatives act as bidentate ligands in Cu(I)-dioxygen complexes, modulating redox reactivity. For example:
- Experimental Design : Mix the compound with Cu(OTf)₂ in acetonitrile. Monitor O₂ activation using UV-vis spectroscopy (e.g., λ = 400–600 nm for Cu-O₂ intermediates).
- Data Interpretation : Electron paramagnetic resonance (EPR) and cyclic voltammetry reveal ligand effects on Cu oxidation states and O₂-binding kinetics .
Q. What are its potential applications in drug discovery or biochemical studies?
- Pharmacological Relevance : Trifluoroethylamine moieties enhance metabolic stability and bioavailability. For example:
- In Vitro Testing : Evaluate inhibition of serotonin synthesis (analogous to LX-1031, a related compound targeting tryptophan hydroxylase) using LCMS-based metabolite quantification .
- Photodynamic Therapy (PDT) : Conjugate with chlorin derivatives to assess photosensitizer activity in cancer cell lines (e.g., measure ROS generation via DCFH-DA assay) .
Q. How does the compound’s stability vary under different pH or solvent conditions?
- Experimental Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
